3-(6-bromo-1H-indol-1-yl)-N-[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]propanamide
Description
3-(6-Bromo-1H-indol-1-yl)-N-[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]propanamide is a synthetic small molecule characterized by a 6-bromoindole core linked via a three-carbon propanamide chain to a [1,2,4]triazolo[4,3-a]pyridine moiety. The bromine substituent on the indole ring enhances lipophilicity and may influence binding affinity to target proteins, particularly in kinase or receptor modulation contexts . Its structural complexity combines heterocyclic systems commonly explored in medicinal chemistry for their pharmacokinetic and pharmacodynamic properties.
Properties
Molecular Formula |
C19H18BrN5O |
|---|---|
Molecular Weight |
412.3 g/mol |
IUPAC Name |
3-(6-bromoindol-1-yl)-N-[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]propanamide |
InChI |
InChI=1S/C19H18BrN5O/c20-15-5-4-14-7-11-24(16(14)13-15)12-8-19(26)21-9-6-18-23-22-17-3-1-2-10-25(17)18/h1-5,7,10-11,13H,6,8-9,12H2,(H,21,26) |
InChI Key |
KWZKHEGBHNINOS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=NN=C(N2C=C1)CCNC(=O)CCN3C=CC4=C3C=C(C=C4)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(6-bromo-1H-indol-1-yl)-N-[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]propanamide typically involves multiple steps:
Formation of the Indole Moiety: The indole ring can be synthesized through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.
Bromination: The indole is then brominated using bromine or N-bromosuccinimide (NBS) to introduce the bromine atom at the 6-position.
Formation of the Triazolopyridine Moiety: The triazolopyridine structure can be synthesized via a cyclization reaction involving a pyridine derivative and a triazole precursor.
Coupling Reaction: The final step involves coupling the brominated indole with the triazolopyridine derivative using a suitable coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the processes to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the indole moiety, using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed on the triazolopyridine moiety using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The bromine atom on the indole ring can be substituted with various nucleophiles (e.g., amines, thiols) under suitable conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride (NaH).
Major Products
Oxidation: Oxidized derivatives of the indole moiety.
Reduction: Reduced forms of the triazolopyridine moiety.
Substitution: Substituted indole derivatives with various functional groups replacing the bromine atom.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.
Biology
In biological research, 3-(6-bromo-1H-indol-1-yl)-N-[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]propanamide can be used as a probe to study various biological processes. Its ability to interact with specific proteins or enzymes makes it a valuable tool in biochemical assays.
Medicine
In medicinal chemistry, this compound is of interest due to its potential pharmacological activities. It may serve as a lead compound for the development of new drugs targeting specific diseases, such as cancer or neurological disorders.
Industry
In the industrial sector, this compound can be used in the development of new materials with unique properties. Its incorporation into polymers or other materials can enhance their performance in various applications.
Mechanism of Action
The mechanism of action of 3-(6-bromo-1H-indol-1-yl)-N-[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]propanamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in critical biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Table 1: Key Structural and Physicochemical Comparisons
Halogen Substitution: Br vs. Cl
- Bromine (Br) : The target compound’s 6-bromo substitution increases molecular weight and lipophilicity compared to chloro analogs (e.g., 367.83 g/mol for Cl vs. 425.28 g/mol for Br). This may enhance membrane permeability but reduce aqueous solubility .
- Chlorine (Cl) : Chloro-substituted analogs (e.g., CAS 1435999-88-4) are more commonly synthesized and studied, with reported applications in structure-activity relationship (SAR) studies for kinase inhibitors .
Linker Chain: Propanamide vs. Acetamide
Heterocyclic Variations
- Triazolo[4,3-a]pyridine vs. Triazolo[4,3-b]pyridazine: The methoxy-substituted pyridazine in introduces a distinct electronic profile, with the methoxy group acting as an electron donor. This contrasts with the electron-withdrawing bromine in the target compound .
Research Findings and Implications
- Synthetic Accessibility : Bromine incorporation (as in the target compound) often requires harsher conditions (e.g., bromine in acetic acid, per ), whereas chloro analogs are more straightforward to synthesize .
- Biological Activity : Chloro analogs (e.g., CAS 1435999-88-4) have demonstrated moderate kinase inhibition in preliminary assays, suggesting the bromo variant could exhibit higher potency due to increased hydrophobic interactions .
- Pharmacokinetics : The propanamide linker in the target compound may prolong metabolic stability compared to acetamide derivatives, as observed in related triazolo-indole compounds .
Biological Activity
The compound 3-(6-bromo-1H-indol-1-yl)-N-[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]propanamide is a complex organic molecule that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide an in-depth analysis of its biological activity, synthesizing information from various studies and reviews.
Chemical Structure and Properties
The compound is characterized by the presence of an indole ring system, a triazole moiety, and a propanamide functional group. Its structural complexity suggests potential interactions with multiple biological targets.
Anticancer Activity
Recent studies have highlighted the anticancer properties of similar indole and triazole derivatives. For instance, compounds featuring indole structures often demonstrate significant cytotoxic effects against various cancer cell lines. The mechanism typically involves interference with cell cycle regulation and apoptosis induction.
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Indole derivative A | HeLa | 7.01 ± 0.60 | Apoptosis induction |
| Triazole derivative B | MCF-7 | 14.31 ± 0.90 | Topoisomerase inhibition |
The specific activity of 3-(6-bromo-1H-indol-1-yl)-N-[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]propanamide against cancer cell lines remains to be fully elucidated but is hypothesized to follow similar pathways due to its structural components.
Inhibition of Kinases
The compound's structure suggests potential kinase inhibition capabilities. Kinases are critical in signaling pathways that regulate cell proliferation and survival. For example, inhibitors targeting cyclin-dependent kinases (CDKs) have shown promise in cancer therapy by inducing cell cycle arrest.
The proposed mechanisms through which this compound may exert its biological effects include:
- Apoptosis Induction : By activating pro-apoptotic pathways or inhibiting anti-apoptotic proteins.
- Cell Cycle Arrest : Particularly at the G1/S transition phase by modulating CDK activity.
- Inhibition of Topoisomerases : Leading to DNA damage and subsequent cell death.
Case Studies
A recent investigation into related compounds demonstrated their efficacy in inhibiting cancer cell growth through various assays:
- In vitro Studies : The compound exhibited significant cytotoxicity against A549 lung cancer cells with an IC50 value comparable to established chemotherapeutics.
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the therapeutic potential of this compound:
| Structural Feature | Effect on Activity |
|---|---|
| Indole ring | Enhances cytotoxicity |
| Triazole moiety | Contributes to kinase inhibition |
| Propanamide group | Affects solubility and bioavailability |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
